
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is a disodium salt compound of 3-hydroxy-3-methylglutaryl coenzyme A. It is a key intermediate in the biosynthesis of terpenes and ketone bodies. This compound plays a crucial role in cholesterol synthesis and is involved in ester metabolism in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into different oxidation states.
Reduction: The compound can be reduced to form different products.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include different intermediates in the cholesterol biosynthesis pathway, such as mevalonate and β-hydroxybutyrate .
Aplicaciones Científicas De Investigación
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) has a wide range of scientific research applications:
Mecanismo De Acción
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) exerts its effects by acting as a precursor in the cholesterol biosynthesis pathway. It is converted into mevalonate by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key regulatory point in cholesterol synthesis and is the target of statin drugs. The compound also couples with low-density lipoprotein receptors to regulate cholesterol levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methylglutaryl coenzyme A (sodium salt): Similar in structure and function, but with sodium instead of disodium.
Acetoacetyl coenzyme A: Another intermediate in the cholesterol biosynthesis pathway.
Mevalonate: A downstream product in the pathway
Uniqueness
DL-3-Hydroxy-3-methylglutaryl coenzyme A (disodium) is unique due to its role as a key intermediate in both the biosynthesis of terpenes and ketone bodies and the regulation of cholesterol synthesis. Its ability to couple with low-density lipoprotein receptors adds to its distinctiveness .
Propiedades
Fórmula molecular |
C27H44N7Na2O20P3S |
|---|---|
Peso molecular |
957.6 g/mol |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
Clave InChI |
AYBOKAFVGRUVHD-FZFZRPSRSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


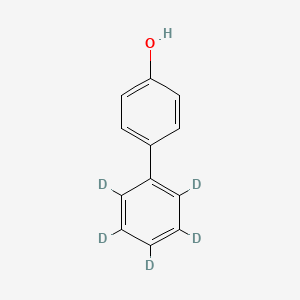
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
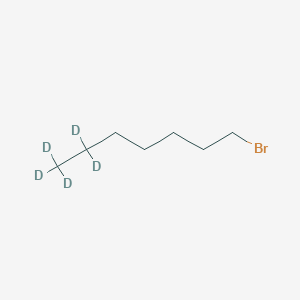



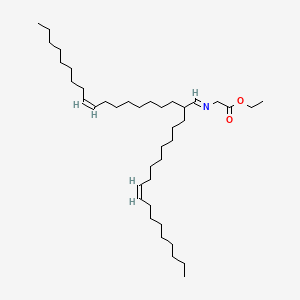
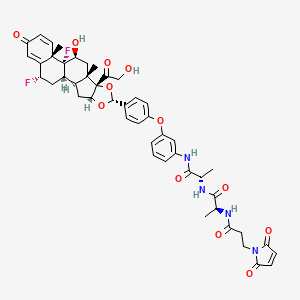
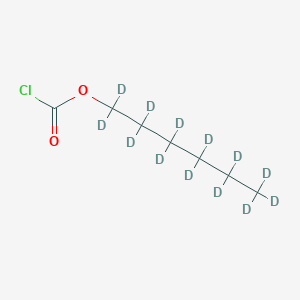



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)
